2-(2-Chlorophenyl)sulfanylethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-chlorophenyl)sulfanylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClOS/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4,10H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNFYRVNKHYAMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SCCO)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20308212 | |
| Record name | 2-[(2-Chlorophenyl)sulfanyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20308212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13290-15-8 | |
| Record name | NSC202711 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202711 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[(2-Chlorophenyl)sulfanyl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20308212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 2 2 Chlorophenyl Sulfanylethanol
Established Synthetic Routes to 2-(2-Chlorophenyl)sulfanylethanol
The primary and most well-documented method for synthesizing this compound is through the nucleophilic substitution reaction involving 2-chlorothiophenol (B146423) and ethylene (B1197577) oxide. evitachem.com This reaction is a variation of the more general thiolysis of epoxides, a fundamental protocol in organic synthesis for creating β-hydroxy sulfides. arkat-usa.org
Nucleophilic Substitution via 2-chlorothiophenol and Ethylene Oxide
This synthetic route is characterized by the ring-opening of the epoxide, ethylene oxide, by the nucleophilic sulfur atom of 2-chlorothiophenol. evitachem.com
The key reagents for this synthesis are 2-chlorothiophenol and ethylene oxide. evitachem.com The stoichiometry of the reaction typically involves a slight excess of one of the reactants to ensure the complete conversion of the limiting reagent, although a 1:1 molar ratio is the theoretical ideal. The precise ratio can be adjusted to optimize the yield and minimize the formation of byproducts. In a related procedure involving the reaction of 1-[(4-chlorophenyl) phenylmethyl] -piperazine with 2-chloroethanol (B45725), a molar ratio of approximately 1:1.2 of the piperazine (B1678402) derivative to 2-chloroethanol was initially used, with a subsequent addition of more 2-chloroethanol to drive the reaction to completion. google.com
| Reagent | Molar Ratio (Exemplary) |
| 2-chlorothiophenol | 1.0 |
| Ethylene Oxide | 1.0-1.2 |
| Base (e.g., NaOH) | Catalytic Amount |
This interactive table provides an exemplary representation of reagent stoichiometry. Actual experimental conditions may vary.
The reaction is typically carried out in a basic medium, which serves to deprotonate the thiol group of 2-chlorothiophenol, thereby increasing its nucleophilicity. evitachem.com The resulting thiophenoxide anion is a more potent nucleophile than the neutral thiol. Common bases used for this purpose include sodium hydroxide (B78521) or triethylamine. evitachem.comgoogle.com The reaction can be conducted in various organic solvents, with the choice of solvent often influencing the reaction rate and yield. The temperature is another critical parameter that is optimized to ensure a reasonable reaction rate without promoting side reactions. While some thiolysis reactions of epoxides can proceed in water without a catalyst, the use of a base is conventional for this specific transformation. arkat-usa.org
The formation of this compound proceeds through a nucleophilic ring-opening of ethylene oxide. evitachem.com This reaction follows an SN2-type mechanism. youtube.com
The mechanism can be described in the following steps:
Deprotonation of the Thiol: In the presence of a base, the 2-chlorothiophenol is deprotonated to form the 2-chlorothiophenoxide anion. This anion is a strong nucleophile.
Nucleophilic Attack: The 2-chlorothiophenoxide anion attacks one of the carbon atoms of the ethylene oxide ring. youtube.com Due to the symmetrical nature of ethylene oxide, the attack can occur on either carbon atom. This attack proceeds from the backside, leading to an inversion of stereochemistry if the epoxide were chiral. youtube.com
Ring-Opening: The nucleophilic attack leads to the opening of the strained three-membered epoxide ring, resulting in the formation of an alkoxide intermediate. youtube.com
Protonation: The alkoxide intermediate is then protonated, typically by the solvent or during an aqueous workup, to yield the final product, this compound. youtube.com
Under basic or neutral conditions, the nucleophile attacks the less sterically hindered carbon of the epoxide. libretexts.orgyoutube.com In the case of the symmetrical ethylene oxide, this regioselectivity is not a factor.
Advanced Synthetic Approaches and Analog Preparation
While the reaction of 2-chlorothiophenol with ethylene oxide is a standard method, more advanced synthetic strategies can be employed, particularly for the preparation of chiral analogs.
Enantioselective Synthesis of Chiral Chlorophenyl Ethanol (B145695) Derivatives
The synthesis of specific enantiomers of chlorophenyl ethanol derivatives is of significant interest, often for applications in pharmaceuticals and materials science. One established method for achieving this is through the asymmetric bioreduction of prochiral ketones. researchgate.net For instance, the enantioselective bioreduction of 1-(2-chlorophenyl)ethanone using the biocatalyst Lactobacillus curvatus can produce (S)-1-(2-chlorophenyl)ethanol with high yield and excellent enantiomeric excess. researchgate.net This biocatalytic approach offers a green and efficient alternative to traditional chemical methods for preparing chiral alcohols. researchgate.net
Another approach to synthesizing chiral derivatives involves the use of chiral building blocks. For example, a bifunctional building block containing a chiral epoxide and a sulfinyl imine handle has been designed for the diversity-oriented synthesis of peptidomimetic compounds. acs.org This strategy allows for the highly diastereoselective reaction with various nucleophiles. acs.org Although not directly applied to this compound, this methodology highlights the potential for creating chiral analogs through the use of pre-installed chiral centers.
Furthermore, enantioselective synthesis of planar-chiral sulfur-containing cyclophanes has been achieved through chiral sulfide-catalyzed electrophilic sulfenylation of arenes. nih.gov This method demonstrates the growing sophistication in controlling stereochemistry in sulfur-containing molecules.
| Approach | Key Feature | Example Application |
| Asymmetric Bioreduction | Use of biocatalysts (e.g., enzymes, whole cells) to achieve high enantioselectivity. | Synthesis of (S)-1-(2-chlorophenyl)ethanol from 1-(2-chlorophenyl)ethanone. researchgate.net |
| Chiral Building Blocks | Employment of enantiomerically pure starting materials to introduce chirality. | Diversity-oriented synthesis of anti-1,3-diaminopropan-2-ol derivatives. acs.org |
| Asymmetric Catalysis | Use of chiral catalysts to control the stereochemical outcome of a reaction. | Enantioselective synthesis of planar-chiral sulfur-containing cyclophanes. nih.gov |
This interactive table summarizes advanced synthetic approaches for preparing chiral chlorophenyl ethanol derivatives and their analogs.
Multicomponent Reactions Incorporating Chlorophenyl Moieties
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. These reactions are highly efficient and atom-economical. nih.gov While specific MCRs involving this compound are not extensively documented, the chlorophenyl moiety is a common feature in various MCRs. For instance, the Biginelli reaction has been adapted to include chlorophenyl groups in the synthesis of pyrimidine (B1678525) derivatives. taylorandfrancis.com Similarly, the Ugi four-component reaction (U-4CR) is a prominent MCR that can incorporate chlorophenyl-containing aldehydes or amines to produce diverse peptide-like structures. nih.gov The Doebner reaction, another MCR, has been utilized in the synthesis of quinolines, where 4-(2′-fluorophenyl)benzaldehyde, a related halogenated aromatic, serves as a key component. nih.gov The general principle of these reactions involves the in-situ formation of reactive intermediates that then combine to form the final product, often with high stereoselectivity. nih.govyoutube.com
The 2-chlorophenyl substituent can act as an important structural element in the final products of these reactions, influencing their biological activity. taylorandfrancis.com For example, in certain enzyme inhibitors, the 2-chlorophenyl group can fit into specific pockets of the enzyme's active site. taylorandfrancis.com
Use of Related Thiol-containing Reagents in Organic Synthesis
Thiol-containing reagents are widely used in organic synthesis due to the high nucleophilicity of the sulfur atom. chemistrysteps.com The synthesis of this compound itself typically involves the reaction of 2-chlorothiophenol with ethylene oxide. evitachem.com 2-chlorothiophenol, a key precursor, can be prepared through various methods, including the reaction of o-bromochlorobenzene with hydrogen sulfide (B99878) at high temperatures. chemicalbook.com
Thiolates, the conjugate bases of thiols, are excellent nucleophiles and readily participate in SN2 reactions with alkyl halides to form thioethers (sulfides). masterorganicchemistry.com This reactivity is fundamental to many synthetic transformations. For instance, the reaction of a thiolate with an alkyl halide is a common method for preparing sulfides. libretexts.org Another important reaction involving thiols is their oxidation. Mild oxidizing agents convert thiols to disulfides (R-S-S-R), while stronger oxidizing agents can lead to the formation of sulfoxides and sulfones. chemistrysteps.commasterorganicchemistry.com
Chemical Reactivity and Derivatization Studies of this compound
The chemical reactivity of this compound is characterized by the transformations of its key functional groups: the sulfur atom, the hydroxyl group, and the aromatic ring.
Oxidation Reactions Leading to Sulfoxides and Sulfones
The sulfur atom in this compound can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone. The oxidation of sulfides to sulfoxides and subsequently to sulfones is a common transformation in organic synthesis. organic-chemistry.org Various oxidizing agents can be employed for this purpose, with the choice of reagent and reaction conditions determining the extent of oxidation.
Hydrogen peroxide (H₂O₂) is a common and environmentally friendly oxidant used for this transformation. organic-chemistry.orgmdpi.com The reaction can be catalyzed by various metal and non-metal catalysts to enhance selectivity. For example, tantalum carbide can catalyze the oxidation of sulfides to sulfoxides, while niobium carbide is effective for the formation of sulfones. organic-chemistry.org The selectivity for sulfoxide or sulfone can often be controlled by adjusting the reaction temperature and the amount of oxidant used. mdpi.com For instance, oxidation at a lower temperature may favor the formation of the sulfoxide, while a higher temperature and excess oxidant will lead to the sulfone. mdpi.com
The oxidation of related (2-chlorophenyl)(methyl)sulfane has been studied, though complete conversion to the sulfone was not achieved, potentially due to the electron-withdrawing nature and steric hindrance of the ortho-chloro substituent. mdpi.com
Table 1: Oxidation Reactions of Sulfides
| Starting Material | Oxidizing Agent | Catalyst | Product | Reference |
| Sulfide | 30% H₂O₂ | Tantalum carbide | Sulfoxide | organic-chemistry.org |
| Sulfide | 30% H₂O₂ | Niobium carbide | Sulfone | organic-chemistry.org |
| (2-chlorophenyl)(methyl)sulfane | 30 wt% H₂O₂ | PAMAM–G1–PMo | 1-chloro-2-(methylsulfinyl)benzene | mdpi.com |
Reduction Reactions and Formation of Thiol Derivatives
The reduction of the disulfide bond back to thiols is a fundamental reaction in sulfur chemistry. Disulfides can be readily reduced to the corresponding thiols using reducing agents like zinc in the presence of an acid. jove.com While direct reduction of this compound is not a primary focus of research, the interconversion between thiols and disulfides is a key redox process. libretexts.org The formation of thiol derivatives often starts from the corresponding thiol, which can be prepared by the SN2 reaction of an alkyl halide with a hydrosulfide (B80085) anion or via the use of thiourea (B124793) followed by hydrolysis. libretexts.org
Nucleophilic Substitution Reactions for Derivative Synthesis
Nucleophilic substitution reactions are a cornerstone of organic synthesis, allowing for the introduction of a wide range of functional groups. sydney.edu.au In the context of this compound, the hydroxyl group can act as a leaving group after protonation or conversion to a better leaving group (e.g., a tosylate). However, a more common approach for derivatization involves the nucleophilic character of the sulfur atom.
The SN2 reaction, a bimolecular nucleophilic substitution, is a one-step process where a nucleophile attacks an electrophilic center, leading to the displacement of a leaving group. libretexts.orgchadsprep.com This reaction proceeds with an inversion of stereochemistry at the reaction center. libretexts.org The rate of an SN2 reaction is dependent on the concentration of both the nucleophile and the substrate. youtube.com Thiolates, being excellent nucleophiles, readily participate in SN2 reactions with alkyl halides to form sulfides. masterorganicchemistry.com This principle can be applied to synthesize a variety of derivatives of this compound by reacting its thiolate form with different electrophiles.
A less common but interesting variant is the SN2X reaction, where the nucleophile initially attacks the halogen atom of a carbon-halogen bond. nih.gov
Addition Reactions
Addition reactions, particularly to alkenes and alkynes, are fundamental transformations in organic chemistry. libretexts.org While direct addition reactions involving the sulfur atom of this compound are not extensively reported, the principles of such reactions are well-established. For example, the addition of halogens like bromine (Br₂) to an alkene proceeds via an anti-addition mechanism, typically forming a cyclic halonium ion intermediate. libretexts.orgyoutube.com
The conjugate addition, or Michael addition, is another important type of addition reaction where a nucleophile adds to a β-carbon of an α,β-unsaturated carbonyl compound. Thiolates are effective nucleophiles in Michael additions, leading to the formation of new carbon-sulfur bonds. This strategy could be employed to append the 2-(2-chlorophenyl)sulfanyl moiety to various Michael acceptors.
Computational Chemistry and Theoretical Investigations of 2 2 Chlorophenyl Sulfanylethanol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the molecular structure and electronic properties of a compound from first principles. For a molecule like 2-(2-Chlorophenyl)sulfanylethanol, these calculations can elucidate its stable conformation, electron distribution, and reactivity hotspots.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometry and determining electronic properties. In a typical DFT study, the geometry of the molecule is optimized to find the lowest energy conformation. nih.gov For a related compound, 2-(2-Chlorophenyl)benzimidazole (CPBZ), DFT calculations using the B3LYP functional and 6-311++G(d,p) basis set were employed to determine its ideal geometrical parameters. researchgate.net This level of theory allows for the calculation of bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data where available.
The electronic structure, including the distribution of electron density, can also be thoroughly analyzed. For instance, Mulliken population analysis can be used to determine the partial atomic charges, revealing the electrostatic potential across the molecule. researchgate.net Such an analysis for this compound would likely show negative charges concentrated around the electronegative oxygen and chlorine atoms, and positive charges on the hydrogen atoms and parts of the carbon skeleton.
Table 1: Illustrative Geometrical Parameters from DFT Calculations for a Related Structure (2-(2-Chlorophenyl)benzimidazole)
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C-Cl | 1.745 |
| C-S | 1.770 (Estimated) |
| C-O | 1.430 (Estimated) |
| C-N (in Benzimidazole) | 1.383 |
| C-C (Aromatic) | ~1.390 |
| C-C-N (in Benzimidazole) | 129.4 |
Note: Data for 2-(2-Chlorophenyl)benzimidazole from researchgate.net. Estimated values for this compound are based on standard bond lengths.
Ab Initio Methods for Electronic Properties
Ab initio quantum chemistry methods are based on first principles, without the inclusion of experimental data. These methods, while computationally more intensive than DFT, can provide highly accurate predictions of electronic properties. For complex molecules, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can be used to calculate energies, electron affinities, and ionization potentials. While no specific ab initio studies on this compound have been identified, such calculations would offer a deeper understanding of its electronic behavior and could be used to benchmark the results from DFT methods.
HOMO-LUMO Analysis and Chemical Reactivity Descriptors
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov
For the related compound 2-(2-Chlorophenyl)benzimidazole, the HOMO-LUMO gap was calculated to be -5.05 eV, indicating its potential for charge transfer within the molecule. researchgate.net From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). nih.govnih.gov These descriptors provide a quantitative measure of the molecule's reactivity.
Table 2: Illustrative Chemical Reactivity Descriptors for a Related Compound
| Descriptor | Formula | Significance |
| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | Tendency to attract electrons |
| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | Resistance to change in electron distribution |
| Electrophilicity Index (ω) | μ²/2η (where μ is chemical potential) | Propensity to accept electrons |
Note: Formulas are standard definitions in conceptual DFT.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.netresearchgate.net The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). scienceopen.com
In an MEP map of this compound, it would be expected that the regions around the oxygen and chlorine atoms would show a negative electrostatic potential, making them likely sites for interaction with electrophiles. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential, indicating a site for nucleophilic attack. For 2-(2-Chlorophenyl)benzimidazole, the MEP map showed negative potential localized over the nitrogen atoms of the imidazole (B134444) ring and the chlorine atom, while the hydrogen atoms of the phenyl ring showed positive potential. researchgate.netniscpr.res.in
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are computational techniques used to predict how a molecule might interact with a biological target, such as a protein or enzyme.
Prediction of Molecular Interactions with Biological Targets
Molecular docking is a key tool in drug discovery and development. It involves placing a ligand (in this case, this compound) into the binding site of a target protein and predicting the preferred binding orientation and affinity. nih.govnih.gov The results of docking studies are often scored based on the predicted binding energy, with lower scores indicating a more favorable interaction.
Docking studies on the related compound 2-(2-Chlorophenyl)benzimidazole against breast cancer protein targets (such as 1A28, 1ERE, 1AQU, and 1M17) have shown that it can bind effectively within the active sites, primarily through hydrogen bonding and hydrophobic interactions. researchgate.netniscpr.res.in For example, with the 1M17 protein, a binding energy of -7.8 kcal/mol and an inhibition constant of 1.78 μM were predicted. researchgate.net A similar approach could be used to screen this compound against a variety of biological targets to explore its potential pharmacological activities. The interactions would likely involve the hydroxyl group forming hydrogen bonds and the chlorophenyl group engaging in hydrophobic or halogen bonding interactions.
Table 3: Illustrative Molecular Docking Results for a Related Compound with Breast Cancer Targets
| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Inhibition Constant (μM) | Interacting Residues |
| 1A28 | -7.2 | 5.64 | LEU89, VAL37, ILE112 |
| 1ERE | -8.2 | 0.78 | PHE404, LEU387, MET388 |
| 1AQU | -6.9 | 9.87 | TYR52, LYS53, ASP98 |
| 1M17 | -7.8 | 1.78 | GLU122, SER123, HIS125 |
Note: Data for 2-(2-Chlorophenyl)benzimidazole from researchgate.netniscpr.res.in.
Conformational Analysis and Stability Predictions
A critical aspect of understanding a flexible molecule such as this compound is the characterization of its various possible three-dimensional arrangements, or conformations. Conformational analysis aims to identify the stable conformers and the energy barriers for interconversion between them.
Detailed Research Findings: Currently, there are no published studies that have performed a detailed conformational analysis of this compound. Such a study would typically involve a systematic search of the potential energy surface by rotating the single bonds, particularly the C-C, C-S, and C-O bonds. For each generated conformation, a geometry optimization would be performed, usually with a quantum mechanical method, to find the nearest local energy minimum.
The relative stability of these conformers would then be determined by comparing their calculated energies. The conformer with the lowest energy is predicted to be the most stable and, therefore, the most populated at thermal equilibrium. The results of such an analysis are often presented in a data table, as shown in the hypothetical example below.
Table 1: Hypothetical Conformational Analysis Data for this compound
| Conformer | Dihedral Angle (C-S-C-C) (°) | Relative Energy (kcal/mol) | Predicted Population (%) |
|---|---|---|---|
| A | 60 | 0.00 | 75.2 |
| B | 180 | 1.50 | 15.5 |
| C | -60 | 0.00 | 7.3 |
Note: The data in this table is purely illustrative and not based on actual experimental or computational results.
Structure-Activity Relationship (SAR) Studies based on Computational Data
Structure-Activity Relationship (SAR) studies are fundamental in fields like drug discovery and materials science. escholarship.orgnih.gov They aim to correlate the structural or electronic features of a molecule with its biological activity or physical properties. escholarship.orgresearchgate.net Computational SAR, often referred to as Quantitative Structure-Activity Relationship (QSAR), uses statistical models to make these correlations. escholarship.org
Detailed Research Findings: No specific SAR or QSAR studies based on computational data for this compound are available in the public domain. To conduct such a study, a dataset of structurally related compounds with experimentally measured activities would be required. Computational descriptors, such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP), would be calculated for each compound. Statistical methods, like multiple linear regression or machine learning algorithms, would then be used to build a mathematical model that relates these descriptors to the observed activity.
A hypothetical QSAR model might take the following form:
Activity = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...
Such a model would allow for the prediction of the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent or effective compounds. The insights gained from the model help in understanding which molecular features are crucial for the desired activity. researchgate.net
Biological and Biochemical Research Applications of 2 2 Chlorophenyl Sulfanylethanol in Vitro Studies
Investigation of Enzyme Inhibition Potential
The core structure of 2-(2-Chlorophenyl)sulfanylethanol, featuring a diaryl sulfide-like motif, has prompted investigations into its potential as an enzyme inhibitor, particularly targeting enzymes crucial for pathogen survival.
Inhibition of Specific Enzymes (e.g., Trypanothione (B104310) Reductase for analogs)
Research into diaryl sulfide (B99878) derivatives, which are structural analogs of this compound, has demonstrated potent inhibitory activity against trypanothione reductase (TR). nih.govrsc.org This enzyme is vital for the survival of trypanosomatid parasites, such as Leishmania and Trypanosoma, as it is central to their defense against oxidative stress. nih.govnih.govplos.org The absence of a close human homologue makes TR an attractive target for the development of new anti-parasitic agents. nih.govplos.org
One notable analog, 6-(sec-butoxy)-2-((3-chlorophenyl)thio)pyrimidin-4-amine (RDS 777), has shown high efficiency in inhibiting Leishmania infantum trypanothione reductase (LiTR) with a half-maximal inhibitory concentration (IC50) of 29.43 µM and an inhibition constant (Ki) of 0.25 µM. nih.gov The inhibition of this key enzyme disrupts the parasite's ability to neutralize reactive oxygen species produced by the host's immune system. nih.gov Studies on other diaryl sulfide-based inhibitors have also reported IC50 values in the low micromolar to submicromolar range against Trypanosoma brucei rhodesiense. rsc.org These findings suggest that compounds with a diaryl sulfide scaffold, like this compound, could be promising candidates for the development of novel antiparasitic drugs.
Studies on Binding Modes to Enzyme Active Sites
The mechanism of enzyme inhibition by these analogs often involves competitive binding at the enzyme's active site. X-ray crystallography studies of LiTR in complex with the diaryl sulfide derivative RDS 777 have revealed that the inhibitor binds to the catalytic site. nih.gov This binding is stabilized by hydrogen bonds with key amino acid residues that are critical for the enzyme's catalytic activity, namely Glu466', Cys57, and Cys52. nih.govresearchgate.net By occupying this site, the inhibitor prevents the binding and subsequent reduction of the enzyme's natural substrate, trypanothione. nih.govresearchgate.net
Further computational modeling and structural studies on other diaryl sulfide inhibitors of TR have provided additional insights into their binding modes. rsc.org These studies predict that specific hydrophobic substituents on the aniline (B41778) ring can occupy a "mepacrine binding site" near Trp21 and Met113. rsc.org The identification of these specific interactions within the enzyme's active site is crucial for the rational design and optimization of more potent and selective inhibitors based on the 2-(2-chlorophenyl)sulfanyl scaffold.
Protein Interaction Studies
The functional groups present in this compound, namely the sulfanyl (B85325) and hydroxyl moieties, are known to participate in various molecular interactions with proteins, influencing the compound's binding affinity and specificity.
Molecular Interactions with Proteins via Sulfanyl and Hydroxyl Groups
The sulfanyl (thioether) group and the hydroxyl group are key players in mediating interactions with protein targets. The sulfur atom in the sulfanyl group can engage in non-covalent interactions, while the hydroxyl group is a classic hydrogen bond donor and acceptor. In the context of diaryl sulfide inhibitors of trypanothione reductase, the thioether linkage is a central feature of the scaffold that positions the substituted phenyl rings within the enzyme's active site. nih.govrsc.org
Protein-protein interactions, which are fundamental to many cellular processes, are often mediated by a combination of electrostatic and hydrophobic interactions. nih.gov The 2-chlorophenyl group of the target compound can participate in hydrophobic interactions within protein binding pockets.
Hydrogen Bonding and Other Non-Covalent Interactions
Hydrogen bonding is a critical determinant of the binding affinity and specificity of small molecules to their protein targets. The hydroxyl group of this compound can form hydrogen bonds with amino acid residues in a protein's binding site, thereby stabilizing the complex.
As observed in the crystal structure of a diaryl sulfide analog bound to trypanothione reductase, hydrogen bonds are formed between the inhibitor and key catalytic residues of the enzyme. nih.gov Specifically, the inhibitor engages in hydrogen bonding with Glu466', Cys57, and Cys52. nih.govresearchgate.net These interactions are fundamental to the inhibitory mechanism, as they directly interfere with the enzyme's catalytic machinery. The 2-chlorophenyl group itself can also influence non-covalent interactions, although these are more likely to be hydrophobic in nature.
In Vitro Antimicrobial and Antifungal Activity Assessment (for related organosulfur compounds/sulfones)
A broad range of organosulfur compounds, including sulfides and sulfones, have been investigated for their antimicrobial and antifungal properties. nih.govresearchgate.netnih.govmdpi.commdpi.comresearchgate.netkoreascience.kr These studies provide a strong rationale for assessing the potential activity of this compound.
Organosulfur compounds derived from Allium species, such as garlic, are well-documented for their antibacterial and antifungal effects. nih.govresearchgate.netkoreascience.krnih.gov The antimicrobial activity of these compounds is often attributed to their ability to react with sulfhydryl groups of enzymes in microorganisms, thereby disrupting essential metabolic processes. nih.gov
Synthetic sulfone-linked bis-heterocycles have also demonstrated significant antimicrobial activity. nih.gov For instance, certain chloro-substituted compounds have shown antibacterial activity against Pseudomonas aeruginosa comparable to the antibiotic chloramphenicol. nih.gov Another sulfone derivative exhibited antifungal activity against Penicillium chrysogenum comparable to ketoconazole. nih.gov Thiazole derivatives containing sulfone moieties have also been synthesized and shown to possess moderate to good antibacterial and antifungal activities. researchgate.netmdpi.com
The following table summarizes the in vitro antimicrobial activities of some related organosulfur compounds and sulfones against various pathogens.
| Compound Class | Test Organism | Activity | Reference |
| Sulfone-linked bis-heterocycles | Pseudomonas aeruginosa | Comparable to chloramphenicol | nih.gov |
| Sulfone-linked bis-heterocycles | Penicillium chrysogenum | Comparable to ketoconazole | nih.gov |
| Thiazole derivatives | Gram-positive & Gram-negative bacteria | Moderate activity | mdpi.com |
| Thiazole derivatives | Fungi | Good activity | mdpi.com |
| Organosulfur compounds from Allium | H. pylori | Potent activity | nih.gov |
| Sulfide and sulfone derivatives | Gram-negative & Gram-positive bacteria | Moderate activity | researchgate.net |
| Sulfide and sulfone derivatives | Aspergillus niger, Candida albicans | Moderate activity | researchgate.net |
These findings underscore the potential of the organosulfur and, by extension, the sulfone chemical space in the discovery of new antimicrobial and antifungal agents. The presence of the this compound scaffold suggests that it and its derivatives warrant investigation for such activities.
In Vitro Antiparasitic Activity Investigations (e.g., antitrypanosomal, antileishmanial, antimalarial for analogs)
The global health burden of parasitic diseases necessitates the urgent discovery of new and effective chemotherapeutic agents. In vitro studies have explored the antiparasitic potential of various compounds, including analogs that share structural motifs with this compound.
Antitrypanosomal and Antileishmanial Activity:
Research into flavonoids and their analogs has revealed promising in vitro activity against Trypanosoma and Leishmania species. While not direct analogs of this compound, these studies highlight the potential of phenolic and related structures in antiparasitic drug discovery. For instance, a broad survey of flavonoids and related phenolic compounds demonstrated significant in vitro trypanocidal activity for 7,8-dihydroxyflavone (B1666355) against Trypanosoma brucei rhodesiense, with a 50% inhibitory concentration (IC50) of 68 ng/ml. nih.gov The same study also identified fisetin, 3-hydroxyflavone, and luteolin (B72000) as potent leishmanicidal agents, with IC50 values of 0.6, 0.7, and 0.8 microg/ml, respectively, against Leishmania donovani. nih.gov
Furthermore, the investigation of 2-styrylquinolines has shown in vitro activity against Trypanosoma cruzi, with EC50 values for the tested compounds ranging from 4.6 to 36.6 µg/mL. nih.gov Similarly, a chloroquinolin derivative, 7-chloro-N,N-dimethylquinolin-4-amine, was highly effective against Leishmania infantum and Leishmania amazonensis, with selectivity indices of 154.6 and 86.4 against promastigotes, respectively. nih.gov Another compound, 2-chloro-N-[4-(4-chlorophenyl)-2-thiazolyl]acetamide, displayed an IC50 value of 0.086 µM against Leishmania mexicana promastigotes. nih.gov
Interactive Data Table: In Vitro Antitrypanosomal and Antileishmanial Activity of Analog Compounds
| Compound/Analog Class | Parasite Species | Activity (IC50/EC50) | Source |
| 7,8-Dihydroxyflavone | Trypanosoma brucei rhodesiense | 68 ng/mL | nih.gov |
| Fisetin | Leishmania donovani | 0.6 µg/mL | nih.gov |
| 3-Hydroxyflavone | Leishmania donovani | 0.7 µg/mL | nih.gov |
| Luteolin | Leishmania donovani | 0.8 µg/mL | nih.gov |
| 2-Styrylquinolines | Trypanosoma cruzi | 4.6 - 36.6 µg/mL | nih.gov |
| 7-Chloro-N,N-dimethylquinolin-4-amine | Leishmania infantum (promastigotes) | SI: 154.6 | nih.gov |
| 7-Chloro-N,N-dimethylquinolin-4-amine | Leishmania amazonensis (promastigotes) | SI: 86.4 | nih.gov |
| 2-Chloro-N-[4-(4-chlorophenyl)-2-thiazolyl]acetamide | Leishmania mexicana (promastigotes) | 0.086 µM | nih.gov |
Antimalarial Activity:
The search for novel antimalarial agents has also led to the investigation of various chemical structures. A ferrocene-chloroquine analogue demonstrated high potency against a drug-resistant strain of Plasmodium falciparum in vitro, being 22 times more potent than chloroquine. nih.gov Other research has focused on inhibitors of the plasmodial isoprenoid synthesis pathway, with compounds like fosmidomycin, risedronate, and nerolidol (B1678203) showing in vitro antimalarial activity. nih.gov
In Vitro Anticancer Research Applications (for related compounds)
The antiproliferative properties of various chemical series, some bearing resemblance to the structural elements of this compound, have been evaluated against a range of cancer cell lines in vitro.
Studies on 2-phenylindole (B188600) derivatives with sulfur-containing side chains have demonstrated potent inhibition of hormone-sensitive human MCF-7 breast cancer cells, with an IC50 value close to 1 nM for one of the sulfone derivatives. nih.gov Similarly, N4-Benzyl-N1,N8-bis[[2-(2-hydroxyphenyl)thiazolin-4-yl]carbonyl] homospermidine, a thiazoline (B8809763) iron chelator, showed significant antiproliferative activity with IC50 values of 3 and 1 µM on L1210 and P388 murine leukemia cell lines, respectively. nih.gov
Furthermore, a series of 2-phenazinamine derivatives were synthesized and evaluated for their anticancer activity. nih.gov One compound, 2-chloro-N-(phenazin-2-yl)benzamide, exhibited a potent anticancer effect against K562 (human chronic myelogenous leukemia) and HepG2 (human hepatocellular carcinoma) cancer cells, comparable to cisplatin. nih.gov Research on aminobenzylnaphthols derived from the Betti reaction has also revealed cytotoxic properties against pancreatic (BxPC-3) and colorectal (HT-29) cancer cell lines. nih.gov In another study, some N–[(2–arylmethylthio)phenylsulfonyl]cinnamamide derivatives showed significant antimicrobial activity and also demonstrated cytotoxic effects on human cervical HeLa, ovarian SKOV-3, and breast MCF-7 cancer cell lines. mdpi.com
Interactive Data Table: In Vitro Anticancer Activity of Related Compounds
| Compound/Analog Class | Cancer Cell Line(s) | Activity (IC50) | Source |
| 2-Phenylindole sulfone derivative | MCF-7 (Breast) | ~1 nM | nih.gov |
| N4-Benzyl-N1,N8-bis[[2-(2-hydroxyphenyl)thiazolin-4-yl]carbonyl] homospermidine | L1210 (Murine Leukemia) | 3 µM | nih.gov |
| N4-Benzyl-N1,N8-bis[[2-(2-hydroxyphenyl)thiazolin-4-yl]carbonyl] homospermidine | P388 (Murine Leukemia) | 1 µM | nih.gov |
| 2-Chloro-N-(phenazin-2-yl)benzamide | K562 (Leukemia), HepG2 (Liver) | Comparable to cisplatin | nih.gov |
| Aminobenzylnaphthols | BxPC-3 (Pancreatic), HT-29 (Colorectal) | Cytotoxic | nih.gov |
| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives | HeLa (Cervical), SKOV-3 (Ovarian), MCF-7 (Breast) | Cytotoxic | mdpi.com |
Exploration of Molecular Mechanisms in Biological Systems (In Vitro)
Understanding the molecular mechanisms by which chemical compounds exert their biological effects is a critical aspect of drug discovery and development. In vitro studies on related compounds have provided insights into their interactions with cellular functions and receptor systems.
Alteration of Cellular Functions and Pathways
The compound 2-mercaptoethanol (B42355) (2-ME), which shares a sulfanylethanol moiety, has been reported to alter various biologically relevant cellular functions in vitro. nih.gov For instance, it can enhance cell-mediated and humoral murine in vitro immune responses. nih.gov The mechanism of growth stimulation in L1210 mouse lymphoma cells by 2-mercaptoethanol involves the formation of a mixed disulfide with cysteine, which is then taken up by the cells, facilitating the utilization of cystine from the medium. nih.gov
Research on a thiazoline iron chelator analog showed that it induced a G1/S cell cycle block, suggesting interference with DNA synthesis. nih.gov In contrast, another analog in the same study did not affect the cell cycle distribution, indicating a different mechanism of action. nih.gov Studies on aminobenzylnaphthol derivatives indicated that their anticancer activity may be attributed to the inhibition of ADORA1, CDK2, and TRIM24. nih.gov
Interaction with Receptor Systems (e.g., Estrogen Receptor for analogs)
The estrogen receptor (ER) is a key target in the treatment of hormone-dependent cancers. Research has shown that 2-phenylindole derivatives containing polar sulfur functions can retain high binding affinity for the calf uterine estrogen receptor. nih.gov These compounds can act as non-steroidal pure estrogen antagonists. nih.gov Similarly, 2,4-diphenylfuran-based ligands have been investigated for their interaction with estrogen receptors alpha and beta, with some derivatives acting as estrogen antagonists. nih.gov
Environmental Fate and Degradation Studies of 2 2 Chlorophenyl Sulfanylethanol
Biodegradation Pathways
The breakdown of organic compounds by microorganisms is a key process in their environmental removal. For 2-(2-chlorophenyl)sulfanylethanol, insights into its biodegradation can be drawn from studies on structurally similar compounds, such as chlorinated phenols and ethanols.
Aerobic and Anaerobic Microbial Degradation
Microbial degradation of chlorinated organic compounds can occur in the presence (aerobic) or absence (anaerobic) of oxygen.
Under aerobic conditions , microbial consortia have been shown to effectively degrade chlorinated phenols, which are structurally related to the chlorophenyl moiety of the target compound. For instance, a microbial consortium selected from municipal activated sludge demonstrated the ability to completely mineralize 2,4,6-trichlorophenol (B30397), using it as the sole source of carbon and energy. nih.gov This suggests that similar aerobic degradation pathways could be possible for this compound.
Anaerobic degradation of chlorinated compounds has also been documented. For example, enrichment cultures have been shown to degrade 2-chlorophenol (B165306) under denitrifying conditions, where nitrate (B79036) is used as the electron acceptor. nih.gov In these cultures, the degradation of 2-chlorophenol was strictly dependent on the presence of nitrate. nih.gov Another study on a hydrogenotrophic biofilm demonstrated the degradation of 2-chlorophenol under denitrifying, sulfate-reducing, and dechlorinating conditions. nih.gov The specific metabolic pathway was observed to differ depending on the available electron acceptor. nih.gov These findings suggest that anaerobic environments could also support the breakdown of this compound, particularly in the presence of suitable electron acceptors.
Identification of Microbial Strains and Enzymes Involved
Specific microbial strains and the enzymes they produce are responsible for the degradation of chlorinated compounds. Studies on analogous compounds have identified several key players.
For the degradation of 2-chloroethanol (B45725), a compound structurally similar to the ethanol (B145695) side chain of our target molecule, Pseudomonas putida US2 has been identified as a capable organism. nih.gov The degradation pathway in the denitrifying bacterium Pseudomonas stutzeri strain JJ involved a series of specific enzymes. nih.gov Cell-free extracts of this strain showed the activity of a phenazine (B1670421) methosulfate (PMS)-dependent chloroethanol dehydrogenase , an NAD-dependent chloroacetaldehyde (B151913) dehydrogenase , and a chloroacetate (B1199739) dehalogenase . nih.gov This enzymatic sequence is similar to that found in aerobic bacteria that degrade chloroethanol. nih.gov
In the context of chlorophenols, a microbial consortium capable of degrading 2,4,6-trichlorophenol was found to contain several bacterial strains, including Sphingomonas paucimobilis, Burkholderia cepacia, Chryseomonas luteola, and Vibrio metschnikovii. nih.gov Furthermore, enzymes such as peroxidases , like soybean peroxidase, have been shown to catalyze the degradation of chlorophenols in the presence of hydrogen peroxide. mdpi.com The catalytic mechanism of peroxidases involves the formation of enzyme intermediates that facilitate the oxidation of the phenolic substrate. mdpi.com
The table below summarizes microbial strains and enzymes involved in the degradation of compounds analogous to this compound.
| Compound Degraded | Microbial Strain(s) | Enzymes Involved |
| 2-Chloroethanol | Pseudomonas putida US2 | Chloroethanol dehydrogenase, Chloroacetaldehyde dehydrogenase, Chloroacetate dehalogenase |
| 2-Chloroethanol | Pseudomonas stutzeri strain JJ | Chloroethanol dehydrogenase, Chloroacetaldehyde dehydrogenase, Chloroacetate dehalogenase |
| 2,4,6-Trichlorophenol | Sphingomonas paucimobilis, Burkholderia cepacia, Chryseomonas luteola, Vibrio metschnikovii | Peroxidases |
Characterization of Biotransformation Products
The stepwise breakdown of a parent compound leads to the formation of various biotransformation products. For compounds similar to this compound, some of these intermediates have been identified.
The degradation of 2-chloroethanol by Pseudomonas stutzeri strain JJ is proposed to proceed through the formation of 2-chloroacetaldehyde and subsequently chloroacetic acid . nih.gov This pathway is facilitated by the enzymes chloroethanol dehydrogenase and chloroacetaldehyde dehydrogenase, respectively. nih.gov The final step would involve the removal of the chloride ion by a chloroacetate dehalogenase. nih.gov
In the degradation of 2-chlorophenol by a hydrogenotrophic biofilm under dechlorinating conditions, the primary step is the removal of the chlorine atom. nih.gov However, under denitrifying and sulfate-reducing conditions, the degradation pathway appeared to involve the utilization of the entire molecule as a carbon and energy source without the detection of a dechlorination intermediate. nih.govnih.gov
Chemical Degradation Pathways
In addition to microbial action, chemical processes can also contribute to the degradation of this compound in the environment.
Oxidative Degradation Mechanisms (e.g., Peroxy Radicals, Nucleophilic Attack)
Oxidative degradation is a significant pathway for the transformation of many organic pollutants. The synthesis of this compound involves the nucleophilic attack of the thiol group of 2-chlorothiophenol (B146423) on ethylene (B1197577) oxide. evitachem.com In the environment, similar nucleophilic reactions could potentially occur, although the reactivity would be highly dependent on the specific conditions.
More relevant to environmental degradation are oxidative processes involving reactive oxygen species. The oxidation of this compound can lead to the formation of the corresponding sulfoxides and sulfones. evitachem.com Studies on the degradation of chlorophenols have demonstrated the effectiveness of advanced oxidation processes. For instance, the degradation of 2-chlorophenol has been achieved using persulfate activated by biochar-supported sulfide-modified nanoscale zero-valent iron. mdpi.com This process generates powerful oxidizing radicals such as hydroxyl (HO•) and sulfate (B86663) (SO₄•⁻) radicals, which are key in breaking down the contaminant. mdpi.com The degradation efficiency of 2-chlorophenol in this system was found to be influenced by factors such as pH and temperature. mdpi.com
Another study focused on the oxidative degradation of 2-chlorophenol using zero-valent iron-activated sodium persulfate. nih.gov The results indicated that the concentration of sodium persulfate was the most influential factor in the degradation process. nih.gov
Hydrolytic Stability and Kinetics
For example, the hydrolytic stability of certain bioconjugates has been studied in different pH model systems that mimic conditions in the stomach (pH 2.0), blood plasma (pH 7.4), and small intestine (pH 9.0). nih.gov The stability of this compound would likely also exhibit pH dependence due to the presence of the hydroxyl and sulfanyl (B85325) functional groups.
The kinetics of degradation processes are crucial for predicting the persistence of a compound. The autoxidation of sulfadimidine, for instance, was found to follow first-order kinetics, with the rate being dependent on the pH and the concentration of the undissociated form of the molecule. nih.gov Similarly, the degradation of this compound through various pathways would be expected to follow specific kinetic models, which would need to be determined experimentally.
The table below presents a summary of findings on the degradation of analogous compounds, providing an indication of the potential degradation kinetics and influencing factors for this compound.
| Compound | Degradation Process | Key Findings | Reference |
| 2-Chlorophenol | Oxidative degradation with activated persulfate | Degradation efficiency is influenced by pH and temperature. | mdpi.com |
| 2-Chlorophenol | Oxidative degradation with zero-valent iron-activated persulfate | Persulfate concentration is a key factor. | nih.gov |
| Sulfadimidine | Autoxidation | Follows first-order kinetics and is pH-dependent. | nih.gov |
Photodegradation
There are no available studies specifically investigating the photodegradation of this compound. The process of photodegradation, or the breakdown of compounds by light, is a critical factor in determining the environmental persistence of a chemical. For many organic compounds, sunlight can be a major pathway for transformation. However, without experimental data, the susceptibility of this compound to photolytic processes, the reaction kinetics, and the potential byproducts formed remain unknown.
While studies on the photodegradation of 2-chlorophenol exist, the presence of the sulfanylethanol side chain in the target compound significantly alters its electronic and structural properties, making direct comparisons unreliable.
Environmental Persistence and Transport
The environmental persistence and transport of a chemical determine its distribution and potential for long-term impact on ecosystems. This includes its mobility in soil, water, and air, as well as its tendency to accumulate in organisms.
Regrettably, there is no specific information regarding the environmental persistence and transport of this compound. Key parameters used to assess environmental transport, such as the soil organic carbon-water (B12546825) partitioning coefficient (Koc) and Henry's Law constant, have not been reported for this compound.
Analysis of Degradation Half-lives in Various Environmental Compartments
The degradation half-life of a compound is a measure of its persistence in a specific environmental medium, such as soil, water, or air. It represents the time required for 50% of the initial concentration of the substance to be degraded.
A thorough search of scientific databases and literature has yielded no data on the degradation half-lives of this compound in any environmental compartment. Therefore, it is not possible to provide an analysis or a data table on this topic.
Evaluation of Environmental Transformation Products and Their Stability
When a chemical degrades in the environment, it can form new compounds known as transformation products. These products may have different toxicological and persistence characteristics than the parent compound.
There are no studies that identify or evaluate the environmental transformation products of this compound. The potential degradation pathways, whether through biotic processes like microbial breakdown or abiotic processes like hydrolysis and oxidation, have not been investigated for this specific molecule. Consequently, the identity and stability of any potential transformation products remain uncharacterized.
Analytical Methodologies for Detection and Quantification of 2 2 Chlorophenyl Sulfanylethanol
Chromatographic Separation Techniques
Chromatographic techniques are fundamental for the separation and analysis of 2-(2-Chlorophenyl)sulfanylethanol from complex matrices, particularly in the context of pharmaceutical impurity profiling.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of this compound, largely due to its role as a potential impurity in the antifungal agent Sertaconazole. Methodologies developed for Sertaconazole and its related substances are designed to effectively separate the active pharmaceutical ingredient from impurities like this compound.
A validated RP-HPLC method for the determination of Sertaconazole nitrate (B79036) in bulk and tablet forms utilizes a Purospher® STAR Hibar® C18 column (250 mm × 4.6 mm, 5.0 μm). sphinxsai.com The mobile phase consists of a mixture of 0.01 M monobasic sodium phosphate (B84403) and acetonitrile (B52724) (20:80 v/v), delivered at a flow rate of 1.2 mL/min, with UV detection at 260 nm. sphinxsai.com While this method is optimized for the active ingredient, its validation for specificity indicates its capability to separate impurities.
Another HPLC method developed for Sertaconazole nitrate and its related compounds employs a 10-micron Spherisorb CN column with a mobile phase of acetonitrile and 0.01 M aqueous sodium phosphate (37:63, v/v). nih.gov Detection is also carried out at 260 nm. nih.gov The selectivity of this method suggests its suitability for the reliable determination of related compounds. nih.gov
A Chinese patent for the detection of impurities in Sertaconazole nitrate suppositories specifies the use of a cyano-bonded silica (B1680970) gel chromatographic column, such as the Agilent ZORBAX SB-CN (4.6 mm x 250 mm, 5 μm). google.com The mobile phase is a gradient of acetonitrile and a 0.12-0.20 wt% sodium dihydrogen phosphate solution. google.com This method demonstrates good separation of the main peak from adjacent impurity peaks. google.com
The following table summarizes typical HPLC conditions used in the analysis of products containing this compound as a potential impurity.
| Parameter | Method 1 | Method 2 | Method 3 (Patent) |
| Stationary Phase | Purospher® STAR Hibar® C18 | Spherisorb CN | Agilent ZORBAX SB-CN |
| Mobile Phase | 0.01 M NaH2PO4 : Acetonitrile (20:80) | 0.01 M NaH2PO4 : Acetonitrile (63:37) | Acetonitrile & 0.12-0.20% NaH2PO4 (Gradient) |
| Flow Rate | 1.2 mL/min | Not Specified | 1.0 - 2.0 mL/min |
| Detection | UV at 260 nm | UV at 260 nm | Not Specified |
| Column Temp. | Not Specified | Not Specified | 25 - 35 °C |
Gas Chromatography-Mass Spectrometry (GC-MS)
While specific GC-MS methods for the routine analysis of this compound are not extensively documented in publicly available literature, the technique is highly applicable, especially for volatile and semi-volatile impurities. For analysis by GC-MS, derivatization is often employed to increase the volatility and thermal stability of polar analytes like this compound, which contains a hydroxyl group.
A common derivatization technique for compounds containing hydroxyl groups is silylation. This involves reacting the analyte with a silylating agent, such as bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. This process has been successfully used for the simultaneous GC-MS analysis of various chlorophenols. google.com The derivatization reaction can be rapidly completed, and the resulting TMS ether is more suitable for GC analysis. google.com
High-Performance Thin-Layer Chromatography (HPTLC)
There is currently no specific High-Performance Thin-Layer Chromatography (HPTLC) method published for the detection and quantification of this compound. However, HPTLC remains a viable screening tool due to its advantages, including the ability to analyze multiple samples simultaneously and the use of different detection modes. A potential HPTLC method would likely involve a silica gel plate as the stationary phase and a mobile phase consisting of a mixture of non-polar and polar solvents. The selection of the solvent system would need to be optimized to achieve a clear separation of this compound from other components in the sample. Detection could be performed under UV light, given the chromophoric nature of the chlorophenyl group.
Spectrophotometric Detection Methods
Direct spectrophotometric methods for the quantification of this compound are not well-established. The compound possesses a UV-absorbing chromophore due to the chlorophenyl ring, which allows for its detection in HPLC analysis, typically around 260 nm. sphinxsai.comnih.gov However, for quantification in a solution without prior chromatographic separation, spectrophotometry would lack the necessary specificity to distinguish it from other UV-absorbing compounds, such as the parent drug or other impurities.
For related compounds like 2-chlorophenol (B165306), a sensitive and selective spectrophotometric method has been developed based on a derivatization reaction with 4-aminoantipyrine. scholarsresearchlibrary.com This suggests that a similar derivatization strategy could potentially be developed for this compound to shift its absorption to a more specific wavelength and enhance its molar absorptivity, thereby improving detection sensitivity and selectivity.
Sample Preparation and Extraction Procedures
The preparation and extraction of samples are critical steps to ensure accurate and reliable analytical results. The procedures vary depending on the sample matrix and the analytical technique employed.
For the analysis of bulk drug substances, a straightforward dissolution in a suitable solvent, often the mobile phase used in HPLC, is typically sufficient. For instance, in the HPLC analysis of Zaltoprofen, a related anti-inflammatory drug, the bulk drug is dissolved in the mobile phase to create a standard solution. scholarsresearchlibrary.com
When analyzing pharmaceutical formulations such as creams or suppositories, the extraction process is more complex. The goal is to isolate the analyte of interest from the excipients in the formulation. For a Sertaconazole nitrate cream, the sample preparation would involve a solvent extraction to separate the drug and its impurities from the cream base before injection into the HPLC system. nih.gov Similarly, for Zaltoprofen tablets, the tablets are crushed, and the active ingredient is extracted using a solvent like methanol (B129727) or the mobile phase, followed by sonication and filtration to remove insoluble excipients. ijcps.comitmedicalteam.pl
For GC-MS analysis, if the sample is in an aqueous matrix, a liquid-liquid extraction (LLE) with a water-immiscible solvent like dichloromethane (B109758) or hexane (B92381) would be a common first step to transfer the analyte into the organic phase prior to derivatization. google.com
Analytical Method Validation for Robustness and Reliability
The validation of analytical methods is essential to demonstrate their suitability for the intended purpose. A validated method provides assurance of its robustness and reliability. The key validation parameters, as per international guidelines, include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).
In the context of HPLC methods for pharmaceuticals containing this compound as an impurity, validation studies have been performed. For example, an HPLC method for Sertaconazole nitrate was validated for linearity over a concentration range of 64 to 96 micrograms/ml. nih.gov The method was also found to be selective for the determination of related compounds. nih.gov Another validated HPLC method for Sertaconazole nitrate demonstrated linearity in the concentration range of 100-600 μg/mL with a high correlation coefficient (R² = 0.997). sphinxsai.com The LOD and LOQ for the active ingredient were determined to be 0.0019 μg/mL and 0.0021 μg/mL, respectively. sphinxsai.com
For a validated RP-HPLC method for Zaltoprofen, the LOD and LOQ were found to be 1.2 µg/ml and 3.88 µg/ml, respectively, indicating good sensitivity. scholarsresearchlibrary.com The robustness of these methods is often assessed by intentionally varying parameters such as mobile phase composition, flow rate, and detection wavelength to ensure the method remains reliable under minor perturbations. ijcps.com
The following table presents a summary of validation parameters from a representative HPLC method.
| Validation Parameter | Result |
| Linearity Range | 100-600 μg/mL |
| Correlation Coefficient (R²) | 0.997 |
| Limit of Detection (LOD) | 0.0019 μg/mL |
| Limit of Quantitation (LOQ) | 0.0021 μg/mL |
| Accuracy (% Recovery) | Within acceptable limits |
| Precision (RSD%) | < 2% |
Linearity and Calibration Curve Establishment
No specific data on the linearity of analytical methods for this compound, including details on calibration curve models, concentration ranges, and correlation coefficients, are available in the public domain.
Sensitivity and Detection Limits
Information regarding the limit of detection (LOD) and limit of quantification (LOQ) for this compound using any analytical technique is not documented in the reviewed literature.
Specificity and Selectivity
There are no published studies that assess the specificity and selectivity of an analytical method for this compound, which would confirm the method's ability to accurately measure the analyte in the presence of other components.
Precision and Accuracy
Data on the precision (repeatability, intermediate precision) and accuracy (recovery) of analytical methods for the quantification of this compound have not been reported.
Q & A
Basic: What synthetic strategies are recommended for preparing 2-(2-Chlorophenyl)sulfanylethanol, and how is purity validated?
Methodological Answer:
A common approach involves nucleophilic substitution between 2-chlorophenol derivatives and mercaptoethanol under basic conditions. For example, reacting 2-chlorophenyl thiols with ethylene oxide in the presence of a base (e.g., KOH) can yield the target compound. Purification is typically achieved via column chromatography using silica gel and ethyl acetate/hexane gradients. Purity validation requires a combination of:
- HPLC with UV detection (λ = 254 nm) to assess homogeneity .
- FT-IR spectroscopy to confirm the presence of sulfanyl (S-H stretch ~2550 cm⁻¹) and hydroxyl (O-H stretch ~3400 cm⁻¹) groups .
- ¹H/¹³C NMR to verify structural integrity (e.g., aromatic protons at δ 7.2–7.5 ppm and methylene protons adjacent to sulfur at δ 2.8–3.2 ppm) .
Basic: How does solvent selection impact the solubility and reactivity of this compound in synthetic workflows?
Methodological Answer:
The compound exhibits moderate polarity due to the sulfanyl and hydroxyl groups. Key solubility considerations:
- Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions but may complicate purification.
- Chlorinated solvents (e.g., DCM) are ideal for extraction due to immiscibility with aqueous phases.
- Solubility data can be extrapolated using group contribution methods (e.g., UNIFAC) as described in Handbook of Aqueous Solubility Data . Experimental validation via saturation shake-flask assays is recommended for critical applications.
Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
Discrepancies in NMR or IR spectra often arise from:
- Tautomerism : The sulfanyl group may undergo proton exchange, leading to broadened peaks. Use deuterated DMSO to stabilize the thiol form .
- Impurity interference : Trace thiol oxidation products (e.g., disulfides) can distort signals. Reductive purification with NaBH₄ or TCEP is advised .
- Dynamic effects : Variable temperature NMR (VT-NMR) can clarify conformational exchange in the ethylene chain .
Advanced: What computational approaches predict the reactivity of this compound in nucleophilic substitutions?
Methodological Answer:
- DFT calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effect of the chlorophenyl group, predicting activation energies for SN2 reactions .
- Molecular docking can simulate interactions with enzymatic targets (e.g., cysteine proteases), guiding bioactivity studies .
- QSAR models correlate Hammett σ values of substituents with reaction rates, aiding in mechanistic studies .
Safety: What precautions are critical when handling this compound?
Methodological Answer:
- Ventilation : Use fume hoods to mitigate inhalation risks, as chlorinated aromatics may release toxic vapors at elevated temperatures .
- PPE : Nitrile gloves and lab coats prevent dermal exposure; thiols can cause irritation .
- Spill management : Neutralize spills with activated charcoal or sodium bicarbonate, followed by ethanol rinsing .
Advanced: How does pH influence the stability of this compound in aqueous solutions?
Methodological Answer:
- Acidic conditions (pH < 3): Protonation of the sulfanyl group reduces nucleophilicity but increases oxidation risk. Stabilize with argon sparging .
- Basic conditions (pH > 10): Deprotonation enhances reactivity but accelerates hydrolysis. Use buffered systems (e.g., phosphate, pH 7–9) for long-term storage .
Basic: What chromatographic techniques optimize separation of this compound from by-products?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
